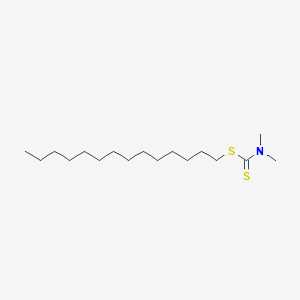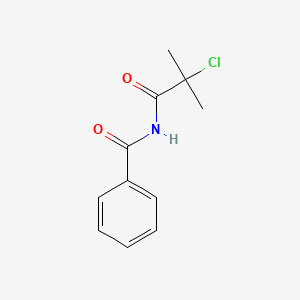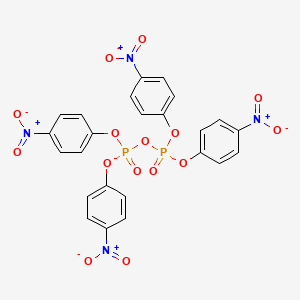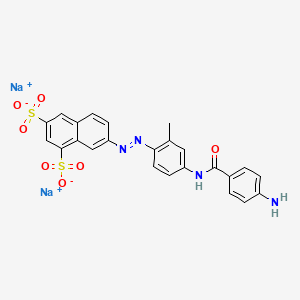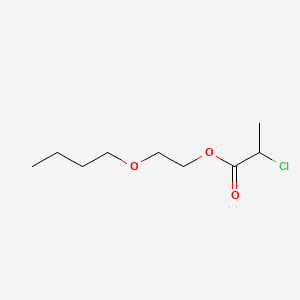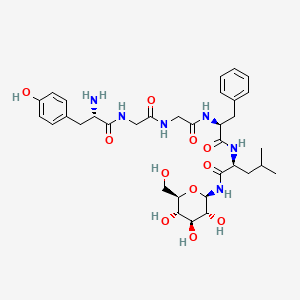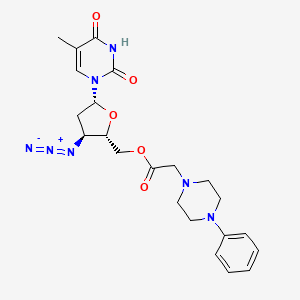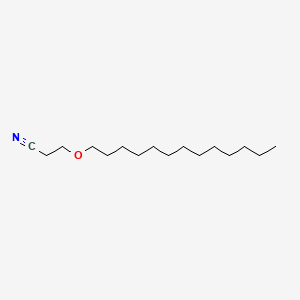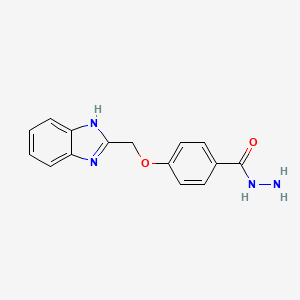
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide is a chemical compound with the molecular formula C15H14N4O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide typically involves the reaction of benzimidazole derivatives with benzohydrazide. One common method includes the following steps:
Formation of Benzimidazole Derivative: Benzimidazole is reacted with a suitable alkylating agent to form 1H-benzimidazol-2-ylmethanol.
Condensation Reaction: The benzimidazol-2-ylmethanol is then reacted with 4-hydroxybenzohydrazide under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Applications De Recherche Scientifique
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may act as a protein kinase inhibitor, topoisomerase inhibitor, or receptor modulator, affecting various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-Benzimidazol-2-yl)benzaldehyde
- 4-(1H-Benzimidazol-2-yl)sulfanylbenzaldehyde
- 1,4-Bis(1H-benzimidazol-2-yl)benzene
Uniqueness
4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide is unique due to its specific structure, which combines the benzimidazole ring with a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
73418-54-9 |
|---|---|
Formule moléculaire |
C15H14N4O2 |
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-ylmethoxy)benzohydrazide |
InChI |
InChI=1S/C15H14N4O2/c16-19-15(20)10-5-7-11(8-6-10)21-9-14-17-12-3-1-2-4-13(12)18-14/h1-8H,9,16H2,(H,17,18)(H,19,20) |
Clé InChI |
MXIDOEIMYNLTRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
